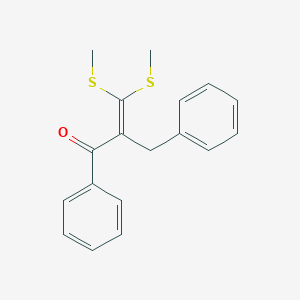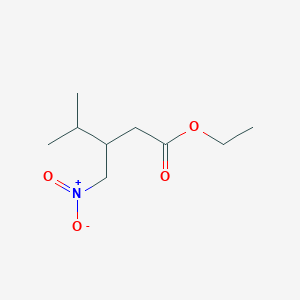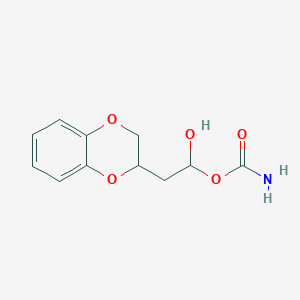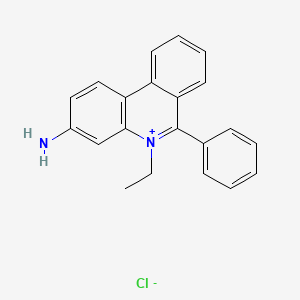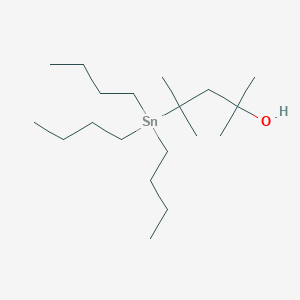
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol typically involves the reaction of 2,4-dimethylpentan-2-ol with tributyltin hydride. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction can be catalyzed by radical initiators such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: The tributyltin group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: It is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound’s organotin moiety makes it useful in studying the biological activity of organotin compounds, which have applications in medicine and agriculture.
Industrial Applications: It is employed in the production of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol involves its interaction with molecular targets through its organotin group. The tributyltin moiety can interact with biological molecules, such as enzymes and proteins, affecting their function. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the organotin group.
4,4-Dimethyl-2-pentanol: An alcohol with a similar structure but without the tributyltin moiety.
2,4-Dimethyl-4-penten-2-ol: A related compound with a double bond in the carbon chain.
Uniqueness
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol is unique due to the presence of the tributyltin group, which imparts distinct chemical and biological properties. This makes it valuable in applications where organotin compounds are required, such as in catalysis and materials science.
Propiedades
Número CAS |
88726-21-0 |
|---|---|
Fórmula molecular |
C19H42OSn |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
2,4-dimethyl-4-tributylstannylpentan-2-ol |
InChI |
InChI=1S/C7H15O.3C4H9.Sn/c1-6(2)5-7(3,4)8;3*1-3-4-2;/h8H,5H2,1-4H3;3*1,3-4H2,2H3; |
Clave InChI |
YNTNFKZKEYDOGB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(C)(C)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
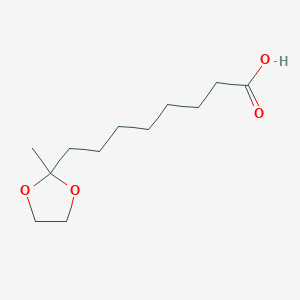
![5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14145770.png)
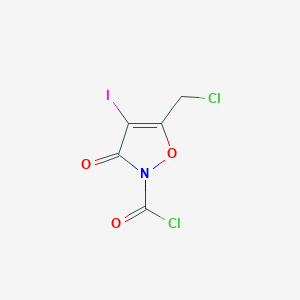
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)

![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
